2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13254007
InChI: InChI=1S/C8H17N3O.2ClH/c1-9-7-8(12)11-5-3-10(2)4-6-11;;/h9H,3-7H2,1-2H3;2*1H
SMILES: CNCC(=O)N1CCN(CC1)C.Cl.Cl
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16 g/mol

2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride

CAS No.:

Cat. No.: VC13254007

Molecular Formula: C8H19Cl2N3O

Molecular Weight: 244.16 g/mol

* For research use only. Not for human or veterinary use.

2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride -

Specification

Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16 g/mol
IUPAC Name 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride
Standard InChI InChI=1S/C8H17N3O.2ClH/c1-9-7-8(12)11-5-3-10(2)4-6-11;;/h9H,3-7H2,1-2H3;2*1H
Standard InChI Key KGJTVAVIYTVKRP-UHFFFAOYSA-N
SMILES CNCC(=O)N1CCN(CC1)C.Cl.Cl
Canonical SMILES CNCC(=O)N1CCN(CC1)C.Cl.Cl

Introduction

Chemical Identity and Structural Properties

2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride is a synthetic organic compound with the molecular formula C₈H₁₉Cl₂N₃O and a molecular weight of 244.16 g/mol. It is the dihydrochloride salt form of the base compound 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone. Key identifiers include:

PropertyValue
IUPAC Name2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone dihydrochloride
CAS Registry Number1176419-86-5 (dihydrochloride form); 166187-00-4 (base compound)
SMILESCNCC(=O)N1CCN(CC1)C.Cl.Cl
InChI KeyKGJTVAVIYTVKRP-UHFFFAOYSA-N
PubChem CID2574890 (base compound); 44631041 (dihydrochloride)
SolubilitySoluble in water, dimethyl sulfoxide (DMSO), and methanol

The compound features a ketone group linked to a methylamino moiety and a 4-methylpiperazine ring. The dihydrochloride salt enhances stability and aqueous solubility, making it suitable for biochemical applications .

Synthesis and Preparation

The synthesis typically involves a multi-step process:

  • Formation of the Piperazine Intermediate: 4-Methylpiperazine is reacted with chloroacetyl chloride to yield 2-chloro-1-(4-methylpiperazin-1-yl)ethanone .

  • Amination: The chloro intermediate undergoes nucleophilic substitution with methylamine to form the base compound .

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt .

Key Reaction Scheme:

4-Methylpiperazine+ClCH2COCl2-Chloro-1-(4-methylpiperazin-1-yl)ethanone2-Chloro-1-(4-methylpiperazin-1-yl)ethanone+CH3NH2Base Compound+HClDihydrochloride Salt\text{4-Methylpiperazine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-1-(4-methylpiperazin-1-yl)ethanone} \\ \text{2-Chloro-1-(4-methylpiperazin-1-yl)ethanone} + \text{CH}_3\text{NH}_2 \rightarrow \text{Base Compound} + \text{HCl} \rightarrow \text{Dihydrochloride Salt}

Biological Activity and Applications

Kinase Inhibition and Anticancer Research

The compound has been explored as a building block in kinase inhibitors, particularly targeting mutant epidermal growth factor receptor (EGFR). In a 2023 study, derivatives with 4-methylpiperazine groups demonstrated 8-fold selectivity for EGFR L858R/T790M mutant cancer cells over wild-type EGFR, with IC₅₀ values in the nanomolar range .

Antiparasitic Activity

In a 2024 study, structurally related 1,3-diarylpyrazole derivatives showed low micromolar potency against Trypanosoma cruzi and Leishmania infantum, though cytotoxicity in human cells requires further evaluation .

Biochemical Tool Compound

The dihydrochloride salt is used in peptide synthesis and as a precursor for fluorinated analogs in positron emission tomography (PET) tracer development .

ParameterValue
Melting Point>250°C (decomposes)
LogP (Partition Coefficient)1.7 (predicted)
Hazard StatementsH315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Conditions2–8°C, protected from light and moisture

Handling requires standard laboratory precautions, including gloves and eye protection. The compound is labeled "For research use only" .

SupplierCatalog NumberPurityPrice (1g)
CymitQuimica10-F024783>98%€225
Sigma-AldrichSML268897%$320

Recent Research Developments

  • 2025 Molecular Dynamics Study: Simulations revealed that the 4-methylpiperazine group enhances binding to hydrophobic pockets in kinase targets, rationalizing its use in EGFR inhibitors .

  • 2024 Antiviral Screening: The compound was screened (unsuccessfully) against SARS-CoV-2 main protease (Mpro), highlighting its specificity for kinase targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator